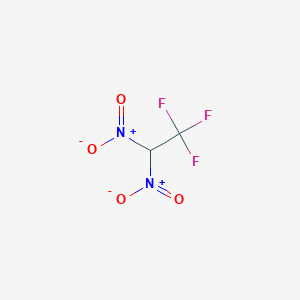
2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene is a brominated fluorene derivative. It is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene core, and two 2-(2-methoxyethoxy)ethyl groups attached to the 9th carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene typically involves the bromination of 9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene. The reaction is carried out in a solvent such as dimethylformamide (DMF) with bromine as the brominating agent . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and appropriate boronic acids or stannanes are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems useful in organic electronics .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its derivatives are explored for use in the development of new materials with specific electronic and optical properties.
Chemical Research: It serves as a precursor in the synthesis of more complex fluorene-based compounds for various research purposes
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene is primarily related to its ability to participate in electronic interactions and form stable conjugated systems. The bromine atoms and the 2-(2-methoxyethoxy)ethyl groups influence the electronic properties of the fluorene core, making it suitable for use in electronic applications. The molecular targets and pathways involved are typically related to the electronic structure and the ability to transport charge in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with dioctyl groups instead of 2-(2-methoxyethoxy)ethyl groups.
2,7-Dibromo-9,9-bis(3-ethoxycarbonyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl)-fluorene: A more complex derivative with additional functional groups.
Uniqueness
2,7-Dibromo-9,9-bis(2-(2-methoxyethoxy)ethyl)-9h-fluorene is unique due to the presence of the 2-(2-methoxyethoxy)ethyl groups, which impart specific solubility and electronic properties. This makes it particularly useful in applications where these properties are desired, such as in the development of new materials for organic electronics .
Eigenschaften
CAS-Nummer |
180690-29-3 |
|---|---|
Molekularformel |
C23H28Br2O4 |
Molekulargewicht |
528.3 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-bis[2-(2-methoxyethoxy)ethyl]fluorene |
InChI |
InChI=1S/C23H28Br2O4/c1-26-11-13-28-9-7-23(8-10-29-14-12-27-2)21-15-17(24)3-5-19(21)20-6-4-18(25)16-22(20)23/h3-6,15-16H,7-14H2,1-2H3 |
InChI-Schlüssel |
AGMVAPWBNUXNJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


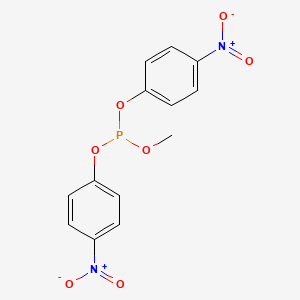
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
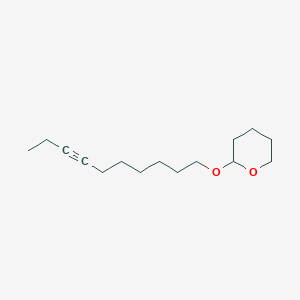
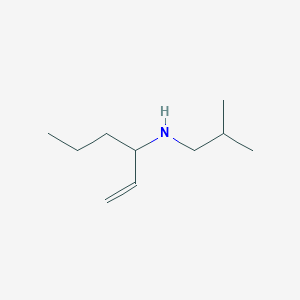


![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
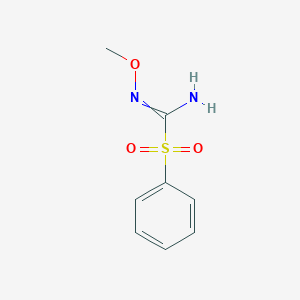
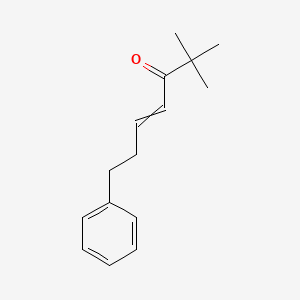
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
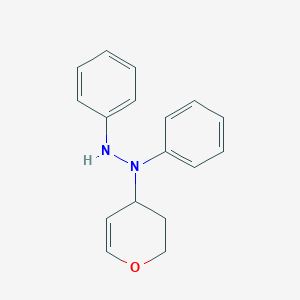
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

